molecular formula C10H15ClN4 B1493173 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-amine CAS No. 1289082-29-6

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B1493173
CAS No.: 1289082-29-6
M. Wt: 226.7 g/mol
InChI Key: WRDSRHUCVKPHCU-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 6, a methyl group at position 2, and a piperidin-4-amine moiety at position 4. Pyrimidine derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-7-13-9(11)6-10(14-7)15-4-2-8(12)3-5-15/h6,8H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDSRHUCVKPHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Aromatic Substitution

  • Starting Materials : 6-chloro-2-methylpyrimidin-4-amine or 2,4-dichloro-5-methylpyrimidine derivatives.
  • Nucleophile : Piperidin-4-amine or tert-butyl-protected piperidin-4-amine.
  • Reaction Conditions : Heating in polar aprotic solvents (e.g., isopropanol or dichloromethane) with a base such as triethylamine to neutralize generated HCl.
  • Temperature and Time : Typically 50–140 °C for 5–18 hours, sometimes employing microwave irradiation for accelerated reaction rates.
  • Outcome : Formation of the desired aminopyrimidine-piperidine conjugate via displacement of the chlorine at the 4-position of the pyrimidine ring.

This method is exemplified by the synthesis of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate, which is a key intermediate en route to the target compound. The Boc-protected piperidine is reacted with the chloropyrimidine under basic conditions to afford the coupled product, which can be deprotected subsequently to yield the free amine.

Use of Protected Piperidine Derivatives

  • Protection Strategy : The piperidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to avoid side reactions.
  • Coupling Step : The protected piperidine is reacted with the chloropyrimidine derivative under nucleophilic aromatic substitution conditions.
  • Deprotection : After coupling, Boc deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine.
  • Advantages : This approach improves selectivity and yields by preventing undesired reactions at the piperidine nitrogen.

Detailed Reaction Scheme Example

Step Reagents & Conditions Description Yield & Notes
1 6-chloro-2-methylpyrimidin-4-yl chloride + tert-butyl 4-aminopiperidine-1-carboxylate, triethylamine, dichloromethane, 50 °C, 18 h Nucleophilic aromatic substitution to form Boc-protected intermediate High yield; intermediate used without further purification
2 Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane, room temperature Removal of Boc protecting group to yield free amine Quantitative or near quantitative yield
3 Purification by extraction and chromatography Isolation of pure this compound Purity >95% by LC-MS

This sequence is consistent with the protocols reported for similar pyrimidine-piperidine derivatives and is amenable to scale-up in industrial settings.

Alternative Synthetic Approaches

Stepwise Assembly via Cyclization

  • Some synthetic routes start from piperidine precursors and build the pyrimidine ring via cyclization reactions.
  • This method is less common for this compound but has been reported for related aminopiperidine derivatives bearing spirocyclic rings.

Research Findings and Optimization

  • Microwave-Assisted Reactions : Microwave irradiation has been shown to significantly reduce reaction times for nucleophilic aromatic substitution on pyrimidines, improving throughput.
  • Base Selection : Triethylamine is preferred for neutralizing HCl generated during substitution, but other bases like potassium carbonate can be used depending on solvent and scale.
  • Solvent Effects : Dichloromethane and isopropanol are common solvents; choice affects solubility and reaction kinetics.
  • Purification : Crude products are often purified by extraction, silica gel chromatography, or recrystallization to achieve high purity suitable for biological testing.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Direct S_NAr substitution 6-chloro-2-methylpyrimidine + piperidin-4-amine 50–140 °C, base (Et3N), 5–18 h Simple, direct, high yield May require protection for selectivity
Boc-Protected Piperidine Coupling Boc-piperidine + chloropyrimidine Similar to above, followed by acid deprotection Improved selectivity, easier purification Extra protection/deprotection steps
Pd-Catalyzed Cross-Coupling Halopyrimidine + piperidine derivative Pd catalyst, base, microwave or heating Versatile for functionalized derivatives Requires expensive catalysts, more steps
Cyclization-Based Assembly Piperidine precursors + cyclization reagents Multi-step, conventional conditions Access to complex analogues Longer synthesis, lower overall yield

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-amine has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a ligand in biochemical studies to investigate the binding interactions with various biomolecules.

  • Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.

  • Industry: It is utilized in the manufacturing of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-amine is structurally similar to other pyrimidinamine derivatives, such as 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid and N-(2-chloro-6-methylphenyl)-2-(6-chloro-2-methylpyrimidin-4-yl)thiazole-5-carboxamide. its unique structural features, such as the presence of the piperidinyl group, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Key Observations:

Heterocycle Variations: The target compound’s pyrimidine core distinguishes it from pyridine-based analogs (e.g., 1-(3-Chloropyridin-2-yl)piperidin-4-amine) .

Substituent Position :

  • Chlorine at position 6 of the pyrimidine (target compound) versus position 4 (1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride) alters electronic distribution and steric hindrance, impacting interactions with enzymes or receptors .
  • Piperidine substitution at position 3 versus 4 (e.g., 1-(6-Chloropyrimidin-4-yl)piperidin-3-amine hydrochloride) may affect conformational flexibility and binding pocket compatibility .

Biological Activity :

  • CMP (1-[(4-Chlorophenyl)methyl]piperidin-4-amine) demonstrates antifungal and antimicrobial properties, suggesting that chlorinated aromatic substituents on piperidine-4-amine derivatives can confer broad-spectrum activity .
  • RB-005 , a phenethyl-substituted analog, inhibits SphK1 (IC50 3.6 µM), highlighting the role of bulky lipophilic groups in enzyme inhibition .

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H14ClN3
  • IUPAC Name : this compound

This structure features a chlorinated pyrimidine ring attached to a piperidine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, impacting processes like cell proliferation and apoptosis.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing neurotransmission and other physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antimicrobial Activity

A recent study evaluated the antimicrobial properties of several derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.0195
Escherichia coli0.025
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound shows promising antibacterial and antifungal activity, particularly against Gram-positive bacteria and fungi.

Study on Antibacterial Properties

A comprehensive study published in MDPI assessed the antibacterial efficacy of various piperidine derivatives, including our compound of interest. The study found that modifications on the piperidine ring significantly influenced antibacterial potency. The presence of halogen substituents was particularly noted to enhance activity against both Gram-positive and Gram-negative bacteria .

Another investigation focused on the mechanism by which this compound exerts its effects. The study utilized docking studies alongside in vitro assays to elucidate interactions with target enzymes. Results indicated that the compound binds effectively to active sites, inhibiting enzyme activity crucial for bacterial growth .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-amine, and how do they influence its reactivity?

  • The compound combines a pyrimidine ring (6-chloro-2-methyl substitution) with a piperidine-4-amine moiety. The chloro group at position 6 enhances electrophilic substitution potential, while the methyl group at position 2 stabilizes the pyrimidine ring. The piperidine-4-amine group provides a basic nitrogen for hydrogen bonding and salt formation, critical for biological interactions. Structural analogs (e.g., piperazine derivatives) show altered solubility and target affinity due to substituent variations .
  • Methodological Insight : Use X-ray crystallography (as in pyrimidine analogs) to confirm stereochemistry and intermolecular interactions .

Q. What synthetic routes are commonly employed for synthesizing this compound?

  • Multi-step organic reactions are typical, starting with pyrimidine ring formation followed by piperidine coupling. For example:

Pyrimidine Core : Condensation of thiourea with β-keto esters under acidic conditions to form 4-aminopyrimidines.

Piperidine Coupling : Nucleophilic substitution at the pyrimidine’s C4 position using a piperidin-4-amine derivative.

  • Optimize yield (70–85%) via refluxing in aprotic solvents (e.g., DMF) with catalytic KI .

Q. How can researchers characterize and purify this compound effectively?

  • Characterization : Use 1H^1H/13C^13C NMR to confirm substitution patterns (e.g., chloro vs. methyl protons) and LC-MS for molecular ion validation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC with a C18 column .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Strategy : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes. For example, the chloro group’s electron-withdrawing effect may enhance π-π stacking in hydrophobic pockets .
  • Validation : Compare computational predictions with in vitro assays (e.g., IC50_{50} values against cancer cell lines) .

Q. What experimental approaches resolve contradictions in reported biological activities of analogs?

  • Case Study : If analog A shows potent antimicrobial activity while analog B (with a methoxy substituent) is inactive, analyze:

Solubility : LogP measurements to assess membrane permeability.

Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics.

  • Contradictions often arise from substituent polarity or assay conditions (e.g., pH, serum proteins) .

Q. How does regioselectivity impact substitutions on the pyrimidine ring?

  • The C4 position is most reactive due to resonance stabilization of the leaving group. Chloro substituents at C6 direct electrophiles to C5 via meta-directing effects. Experimental validation:

  • Example : Nitration reactions yield 5-nitro derivatives under HNO3_3/H2_2SO4_4, confirmed by 1H^1H NMR .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Approaches :

Prodrug Design : Convert the amine to a carbamate for pH-sensitive release.

Formulation : Encapsulate in PEGylated liposomes to reduce hydrolysis.

  • Stability assays (e.g., HPLC monitoring in simulated gastric fluid) guide optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-amine
Reactant of Route 2
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1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-amine

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